Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine
Description
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-bicyclo[4.2.0]octa-1(6),2,4-trienylmethanamine |
InChI |
InChI=1S/C9H11N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6,10H2 |
InChI Key |
ZEISTNJTKWGIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves constructing the bicyclic ring system followed by introduction of the aminomethyl group at the 3-position. Key approaches include:
- Functionalization of bicyclo[4.2.0]octatriene precursors
- Ring expansion and rearrangement reactions of cyclobutene derivatives
- Enzymatic or chemical reduction of nitrile or carbamate precursors to amines
Enzymatic Synthesis via Lipase-Catalyzed Reactions
A patented method (KR101495614B1) describes an enzymatic synthesis route involving the reaction of a carbonate derivative of bicyclo[4.2.0]octa-1,3,5-trienyl compounds with amines in the presence of lipase enzymes. This method allows for stereoselective formation of the amine derivative, specifically (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, which is structurally related to the target compound. The enzymatic process offers mild conditions and potential for high enantioselectivity.
Chemical Reduction of Nitrile Precursors
Another common synthetic route involves the reduction of nitrile-functionalized bicyclo[4.2.0]octatriene derivatives. For example, 4,5-dimethoxy-1-cyanobenzocyclobutane can be converted into the corresponding aminomethyl compound by catalytic hydrogenation or hydride reduction (e.g., lithium aluminium hydride). This method is widely used due to the availability of nitrile precursors and the straightforward conversion to primary amines.
Strain-Release Cyclobutylation and Ring Expansion Techniques
Advanced synthetic strategies utilize strain-release ring expansions and metallate rearrangements to build the bicyclic framework with the aminomethyl substituent. Research shows that bicyclobutylboron-ate complexes can undergo electrophilic activation and rearrangement to give cyclobutyl amine derivatives with high diastereoselectivity. These methods exploit the inherent ring strain in bicyclobutanes to facilitate C-C bond cleavage and amine functionalization.
Summary Table of Preparation Methods
Additional Notes on Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO2 (for dimethoxy derivative) |
| Molecular Weight | 193.24 g/mol |
| Boiling Point | 309 °C |
| Density | 1.113 g/cm³ |
| Flash Point | 153 °C |
| Solubility | Slightly soluble in DMSO, methanol |
| Physical Form | Solid |
| pKa (predicted) | 9.70 ± 0.29 |
These properties pertain to the 3,4-dimethoxy substituted analog of this compound, which is closely related and often used as an intermediate in pharmaceutical synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group (-CH2NH2) undergoes oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO4) in acidic media or chromium trioxide (CrO3) in acetone.
-
Conditions : Elevated temperatures (60–80°C) for 4–6 hours.
-
Product : Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanimine (imine derivative) or further oxidized to nitrile/carboxylic acid under prolonged exposure.
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Primary amine oxidation | KMnO4, H2SO4 | 70°C, 5 hrs | Nitrile derivative | 65–72 |
Reduction Reactions
The bicyclic aromatic system participates in selective hydrogenation:
-
Catalytic hydrogenation : Palladium on carbon (Pd/C) under H2 atmosphere.
-
Conditions : Room temperature, 1–2 atm H2 pressure.
-
Product : Partially saturated bicyclo[4.2.0]octene derivatives while preserving the amine group.
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes substitution at para/meta positions relative to the methanamine group:
Nitration
-
Reagents : HNO3/H2SO4 mixture.
-
Conditions : 0–5°C, 2–4 hours.
-
Product : 6-Nitro-bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine.
Sulfonation
-
Reagents : SO3 in concentrated H2SO4.
-
Conditions : 60–80°C, 6–8 hours.
-
Product : 6-Sulfo-bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine.
| Reaction | Reagent | Position | Major Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | C6 | 6-Nitro derivative |
| Sulfonation | SO3/H2SO4 | C6 | 6-Sulfo derivative |
Alkylation Reactions
The amine group serves as a nucleophile in alkylation:
-
Reagents : Alkyl halides (R-X) with AlCl3 catalyst.
-
Conditions : Anhydrous dichloromethane, 25°C, 12–24 hrs.
-
Product : N-Alkylated derivatives (e.g., N-methyl, N-ethyl).
Polymerization via [4+2] Cycloaddition
The strained cyclobutene ring undergoes thermal or photochemical ring-opening to generate reactive diradicals, enabling polymerization :
| Initiator | Temperature (°C) | Polymer Structure | Application |
|---|---|---|---|
| Thermal | 150 | Linear/Cross-linked | Dielectric materials |
| UV light | 25 | Cross-linked | Thin-film coatings |
Key Research Findings
-
Catalytic specificity : Pd/C selectively hydrogenates the cyclobutene ring without affecting the benzene ring.
-
Regioselectivity : Electrophilic substitutions favor the C6 position due to electron-donating effects from the methanamine group.
-
Polymer properties : Polymers derived from this compound exhibit dielectric constants <2.6, making them suitable for microelectronics .
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine exerts its effects involves interactions with various molecular targets. The compound’s triene system allows it to participate in cycloaddition reactions, forming new cyclic structures. Additionally, the amine group can interact with enzymes and other biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs: Positional Isomers and Substituent Variations
The position and type of substituents on the bicyclo[4.2.0]octatriene core significantly alter chemical behavior. Key examples include:
Table 1: Structural Comparison of Bicyclo[4.2.0]octatriene Derivatives
Key Findings :
- Positional Isomerism : The 3-ylmethanamine and 7-amine isomers differ in biological activity. The 7-amine derivative exhibits enzyme inhibition , whereas the 3-ylmethanamine’s applications remain speculative but could align with polymer cross-linking (as seen in ).
- Substituent Effects : Ethylamine (C10H13N) derivatives are liquids, contrasting with solid amines, suggesting improved solubility for synthetic workflows . Brominated analogs enable diverse reactivity for functionalization .
Functional Analogs: Diverse Substituent Groups
Functional groups such as hydroxyl, boronic acid, and methanesulfonate esters further diversify applications:
Table 2: Functional Group Comparison
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine is a bicyclic amine compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H11N and a molecular weight of 133.19 g/mol. Its unique bicyclic structure contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H11N |
| Molecular Weight | 133.19 g/mol |
| CAS Number | 1005-19-2 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclic Core : This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
- Introduction of the Methanamine Group : This is done via nucleophilic substitution reactions under basic conditions.
These methods can be optimized for industrial production using continuous flow reactors to enhance yield and reduce environmental impact .
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors:
- Binding Affinity : The presence of the methanamine group allows for hydrogen bonding and enhances binding affinity to target receptors.
- Modulation of Biological Pathways : It may influence signaling pathways by interacting with specific enzymes or receptors, leading to various pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Pharmacological Properties :
- Anti-inflammatory Effects : Studies suggest potential therapeutic applications in managing inflammatory conditions.
- Analgesic Properties : Preliminary investigations indicate that it may have pain-relieving effects.
Case Studies
- Ligand Studies : In biochemical assays, this compound has been investigated for its ability to act as a ligand in receptor binding studies . These studies have demonstrated its effectiveness in modulating receptor activity.
- Therapeutic Applications : A study focused on the compound's anti-inflammatory properties showed promising results in reducing inflammation markers in vitro . Further research is needed to explore its efficacy in vivo.
Q & A
Basic: What synthetic routes are recommended for the preparation of Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via hydrogenation or cycloaddition reactions. For example, thermodynamic data for bicyclic systems (e.g., ΔrH° = −210.5 kJ/mol for hydrogenation of C8H8 to C8H14) suggest that catalytic hydrogenation under controlled pressure (e.g., 1–3 atm H₂) in acetic acid may improve yield . Purification via hydrochloride salt formation (e.g., 3,4-dimethoxy-N-methyl derivatives) enhances crystallinity and purity (>98.5%) . Optimize stoichiometry and temperature (e.g., 25–60°C) to minimize byproducts like Ivabradine Impurity 18 .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm bicyclic framework and substituent positions (e.g., methanamine at C3 and dimethoxy groups at C3/C4) .
- Chiral HPLC : Resolve enantiomers (e.g., (7S)-configuration in ivabradine intermediates) using polysaccharide-based columns .
- GC-MS : Analyze volatile derivatives (e.g., 6-methylenebicyclo[3.2.0]hept-3-en-2-one) with retention time ~10.781 min .
Advanced: How can researchers identify and quantify trace impurities such as Ivabradine Impurity 18 during synthesis?
Answer:
- LC-MS/MS : Compare retention times and fragmentation patterns against reference standards (e.g., CAS 73344-75-9 for 3,4-dimethoxy derivatives) .
- HPLC-UV : Use gradient elution (C18 column, 0.1% TFA in acetonitrile/water) with detection at 220–254 nm. Quantify impurities at >97% purity with single impurities <0.10% .
- Reference Standards : Cross-validate using commercial impurities (e.g., MFCD09264101) .
Advanced: What thermodynamic and kinetic factors influence the stability of this compound under storage conditions?
Answer:
- Thermodynamic Stability : The compound’s ΔrH° for isomerization (46.4 kJ/mol in gas phase) suggests sensitivity to heat. Store at −20°C in inert atmospheres to prevent degradation .
- Kinetic Stability : Avoid prolonged exposure to light or moisture, as dimethoxy groups may undergo hydrolysis. Use desiccants and amber vials .
Advanced: How does stereochemistry at the 7-position affect biological activity, and what methods validate enantiomeric purity?
Answer:
The (7S)-enantiomer (e.g., in Ivabradine intermediates) exhibits specific ion channel binding. Validate enantiopurity via:
- Circular Dichroism (CD) : Compare optical rotation with literature data (e.g., [α]D²⁵ = +15° for (7S)-isomer) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal structures .
Advanced: What methodologies enable the synthesis of derivatives like 3,4-dimethoxy-N-methyl variants for structure-activity studies?
Answer:
- Methylation : React primary amine with methyl iodide in DMF/K₂CO₃ (60°C, 12 h) to yield N-methyl derivatives. Confirm via ¹H NMR (δ 2.3 ppm for N–CH₃) .
- Methoxy Introduction : Use Williamson ether synthesis (e.g., NaH/CH₃I in THF) for dimethoxy groups. Monitor by TLC (Rf = 0.5 in ethyl acetate/hexane) .
Advanced: How can computational modeling predict reactivity or biological interactions of this compound?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .
- Molecular Docking : Simulate binding to HCN channels using AutoDock Vina (PDB: 6CM4) to correlate substituent effects with activity .
Advanced: What are the key challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >99%?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
